molecular formula C22H37NNaO7S B1140633 CID 171042206 CAS No. 135661-44-8

CID 171042206

Cat. No.: B1140633
CAS No.: 135661-44-8
M. Wt: 482.6 g/mol
InChI Key: IENDXPSKPJDQKO-RRABGKBLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 53446884 is a compound registered in PubChem, a widely used database for chemical structures and biological activities. Based on standard practices in cheminformatics (as outlined in and ), its identity and purity would be validated using techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC). For instance, highlights the use of LC-ESI-MS with collision-induced dissociation (CID) to characterize structurally similar compounds like ginsenosides, suggesting analogous methodologies could apply here .

Properties

CAS No.

135661-44-8

Molecular Formula

C22H37NNaO7S

Molecular Weight

482.6 g/mol

IUPAC Name

1-[(E)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/b10-9+;

InChI Key

IENDXPSKPJDQKO-RRABGKBLSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O

Synonyms

2,5-Dioxo-1-[[(9Z)-1-oxo-9-octadecenyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; _x000B_(Z)-2,5-Dioxo-1-[(1-oxo-9-octadecenyl)oxy]-3-pyrrolidinesulfonic Acid Sodium;  Oleic acid N-Hydroxysulfosuccinamide ester sodium salt

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: CID 53446884 is synthesized by reacting oleic acid with sulfosuccinimidyl esters. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) to dissolve the reactants. The reaction conditions often require a controlled temperature and inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of CID 53446884 involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: CID 53446884 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted oleate derivatives and oxidized fatty acid products .

Mechanism of Action

CID 53446884 exerts its effects by binding to the CD36 receptor on the surface of microglia. This binding inhibits the transport of fatty acids into cells and disrupts the mitochondrial respiratory chain. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as nitric oxide synthase 2 and cyclooxygenase-2 .

Comparison with Similar Compounds

Structural and Functional Analogues

However, we can infer comparisons using related compounds discussed in the literature:

Compound PubChem CID Key Properties Research Findings
BSP 5345 Sulfonated azo dye; inhibitor of organic anion transporters. Inhibits bile acid transport (). Used in substrate specificity studies.
Irbesartan 3749 Angiotensin II receptor antagonist; antihypertensive agent. Inhibits steroid sulfatase activity in enzymatic assays ().
Betulin 72326 Triterpenoid; precursor for betulinic acid. Studied as a scaffold for anti-inflammatory and anticancer derivatives ().
3-O-Caffeoyl Betulin 10153267 Modified triterpenoid with enhanced solubility and bioavailability. Exhibits improved inhibitory activity compared to betulin ().


Key Observations :

Structural modifications, as seen in betulin derivatives (CID 72326 vs. CID 10153267), highlight the importance of functional groups in enhancing bioactivity .

Analytical Techniques: Similar to CID 53446884, compounds like ginsenosides () are characterized using LC-ESI-MS with CID fragmentation, enabling structural elucidation and differentiation of isomers. This underscores the necessity of advanced spectrometry for accurate comparisons .

Pharmacological and Clinical Relevance

While CID 53446884’s therapeutic applications are unspecified, –15 and 18 discuss compounds used in managing chemotherapy-induced diarrhea (CID), such as loperamide and herbal formulations. For example:

  • Probiotics () reduced diarrhea duration in patients by 2.91 days (vs. 4.86 days in controls).
  • Ai Jiu (moxibustion) combined with loperamide () showed superior efficacy in CID prevention compared to monotherapy.

These studies emphasize the need for comparative pharmacokinetic and toxicity profiles, which are absent for CID 53446884 in the provided evidence.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 53446884's molecular mechanisms?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with practical and academic goals . Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question, e.g., "How does CID 53446884 modulate [specific pathway] in [cell type] compared to [control compound] under [experimental conditions] over [timeframe]?" . Avoid vague terms and ensure measurability (e.g., quantifiable outcomes like gene expression levels or binding affinity) .

Q. What methodologies are appropriate for primary data collection on CID 53446884's biochemical properties?

  • Methodological Answer : Select methods based on research objectives:

  • Quantitative : High-throughput screening for binding kinetics .
  • Qualitative : Ethnographic interviews for contextualizing lab practices (e.g., handling protocols) .
  • Mixed Methods : Combine spectroscopic analysis (e.g., NMR) with computational docking studies .
    Ensure instrument validation (e.g., calibration curves for assays) and ethical approval for human/animal studies .

Q. How to conduct a rigorous literature review on CID 53446884's existing studies?

  • Methodological Answer :

  • Use Google Scholar and domain-specific databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "CID 53446884 AND (kinase inhibitor OR toxicity)") .
  • Screen abstracts using inclusion/exclusion criteria (e.g., peer-reviewed articles from 2015–2025) .
  • Synthesize findings in a table:
Study IDKey FindingMethodologyLimitations
[Ref 1]IC₅₀ = 2.1 µMX-ray crystallographyNo in vivo data
[Ref 2]Toxicity in hepatocytesRNA-seqSmall sample size

Cite primary sources, avoiding secondary summaries from unreliable platforms .

Advanced Research Questions

Q. How to resolve contradictions in reported efficacy of CID 53446884 across different biological models?

  • Methodological Answer :

  • Perform meta-analysis to quantify heterogeneity (e.g., I² statistic) .
  • Identify confounding variables (e.g., cell line variability, solvent effects) using sensitivity analysis .
  • Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Publish negative results to reduce publication bias .

Q. What experimental design strategies optimize reproducibility for CID 53446884's dose-response studies?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to test multiple variables (e.g., pH, temperature) efficiently .
  • Include internal controls (e.g., reference compounds) and blinded data analysis to reduce bias .
  • Document protocols in detail (e.g., reagent lot numbers, instrument settings) for replication .
  • Share raw data and code via repositories like Zenodo or GitHub .

Q. How to integrate multi-omics data to elucidate CID 53446884's mechanism of action?

  • Methodological Answer :

  • Workflow :

Transcriptomics : RNA-seq to identify differentially expressed genes .

Proteomics : SILAC labeling to quantify protein interaction partners .

Metabolomics : LC-MS to track metabolic pathway disruptions .

  • Use pathway enrichment tools (e.g., DAVID, KEGG) to link omics layers .
  • Apply machine learning (e.g., random forests) to prioritize high-impact targets .

Guidelines for Data Analysis and Reporting

Q. How to address missing or incomplete data in CID 53446884 studies?

  • Methodological Answer :

  • Apply multiple imputation for missing values, ensuring assumptions are tested .
  • Use transparency statements (e.g., CONSORT for clinical data) to report exclusions .
  • Archive intermediate datasets to enable post hoc analysis .

Q. What statistical methods are robust for analyzing CID 53446884's time-series data?

  • Methodological Answer :

  • Time-Series Analysis : Autoregressive integrated moving average (ARIMA) for kinetic profiles .
  • Survival Analysis : Kaplan-Meier curves for toxicity studies .
  • Correct for multiple comparisons using Bonferroni or FDR adjustments .

Ethical and Compliance Considerations

Q. How to ensure ethical compliance in studies involving CID 53446884?

  • Methodological Answer :

  • Obtain approvals from institutional review boards (IRBs) for human/animal studies .
  • Disclose conflicts of interest (e.g., funding sources) in manuscripts .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.